molecular formula C18H12N2O4S2 B3069745 3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide CAS No. 2253969-12-7

3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide

Cat. No. B3069745
CAS RN: 2253969-12-7
M. Wt: 384.4 g/mol
InChI Key: GNFXLURZTKODTM-UHFFFAOYSA-N
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Description

3,9-Diamino-benzo[1,2-b:4,5-b’]bis1benzothiophene-5,5,11,11-tetraoxide is a chemical compound with the molecular formula C18H12N2O4S2 . It is used as a monomer in the synthesis of covalent organic framework (COF) materials .


Synthesis Analysis

This compound can be synthesized by a Schiff-base condensation reaction of 1,3,5-triformylphloroglucinol and 3,9-diamino-benzo[1,2-b:4,5-b’]bis1benzothiophene sulfone .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H12N2O4S2 . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

The compound is soluble in DCM, DMF, DMSO, and other solvents . It has a molecular weight of 384.42888 . More specific physical and chemical properties may be available in dedicated chemical databases or scientific literature .

Scientific Research Applications

Electronic Properties and Applications

A study by Pappenfus et al. (2014) demonstrated that the oxidation of benzo[1,2-b:4,5-b']dithiophenes, which are structurally similar to 3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide, results in compounds with significantly altered electronic properties. These compounds shift from being electron donors to electron acceptors, indicating potential applications in electronic devices (Pappenfus et al., 2014).

Applications in Organic Field-Effect Transistors

Gao et al. (2008) explored the use of benzo[1,2-b:4,5-b']bis[b]benzothiophene in organic field-effect transistors. Their work suggests that derivatives of this compound, like the 3,9-Diamino variant, could be viable for similar applications, potentially offering solution-processable devices with notable hole mobility (Gao et al., 2008).

Chelating PdII Complexes in Ligand Development

Research by Madec et al. (2005) into enantiopure bis(thioether) and bis(sulfoxide) ligands derived from benzothiophene, which shares a core structure with 3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene, illustrates its potential in developing chelating PdII complexes. These complexes could have applications in asymmetric synthesis, demonstrating the versatility of benzothiophene derivatives in ligand development (Madec et al., 2005).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available sources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The compound has potential applications in the synthesis of covalent organic frameworks (COFs), which are of significant interest due to their large surface area, permanent porosity, and excellent physicochemical properties . These materials have potential applications in various fields such as photocatalysis, organic thin film transistors, photoelectrodes, organic photovoltaics, and more .

properties

IUPAC Name

10,10,20,20-tetraoxo-10λ6,20λ6-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4(9),5,7,11,14(19),15,17-nonaene-7,17-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S2/c19-9-1-3-11-13-7-18-14(8-17(13)25(21,22)15(11)5-9)12-4-2-10(20)6-16(12)26(18,23)24/h1-8H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFXLURZTKODTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3=CC4=C(C=C23)S(=O)(=O)C5=C4C=CC(=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide
Reactant of Route 2
3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide
Reactant of Route 3
3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide
Reactant of Route 4
3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide
Reactant of Route 5
3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide
Reactant of Route 6
3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide

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